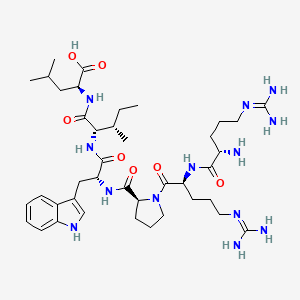![molecular formula C11H28OSi3 B14267717 {2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane) CAS No. 185455-62-3](/img/structure/B14267717.png)
{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene is a specialized organosilicon compound It features a unique structure with multiple silyl groups, which imparts distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trimethylsilyl chloride and methoxydimethylsilane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield simpler silanes.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism by which 1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene exerts its effects involves the interaction of its silyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules, influencing their reactivity and properties.
類似化合物との比較
Similar Compounds
Trimethylsilyl Ethene: A simpler analog with fewer silyl groups.
Vinyltrimethylsilane: Another related compound with a vinyl group instead of methoxydimethylsilyl.
Uniqueness
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene is unique due to its combination of multiple silyl groups and the methoxydimethylsilyl moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
185455-62-3 |
|---|---|
分子式 |
C11H28OSi3 |
分子量 |
260.59 g/mol |
IUPAC名 |
2,2-bis(trimethylsilyl)ethenyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C11H28OSi3/c1-12-15(8,9)10-11(13(2,3)4)14(5,6)7/h10H,1-9H3 |
InChIキー |
RPOIYMZCAABFAT-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)
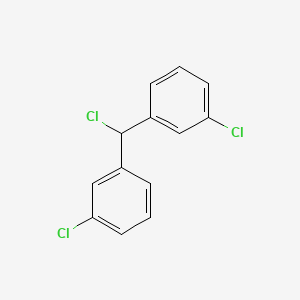
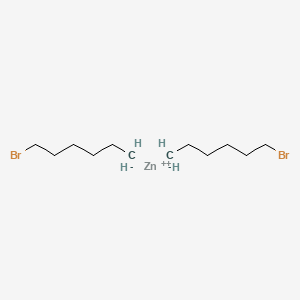
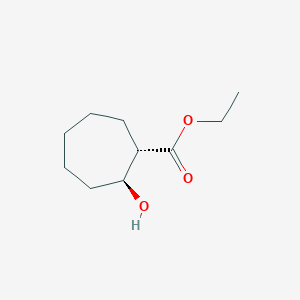
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
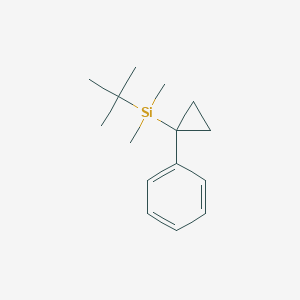

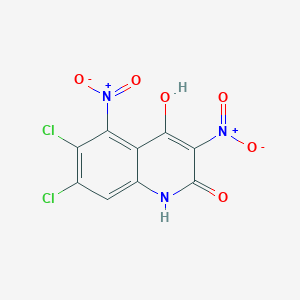

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
